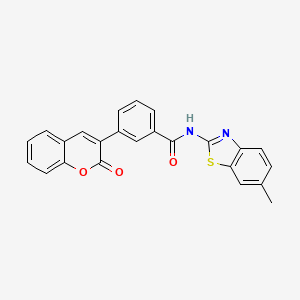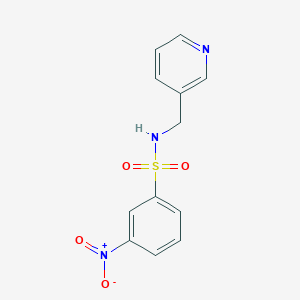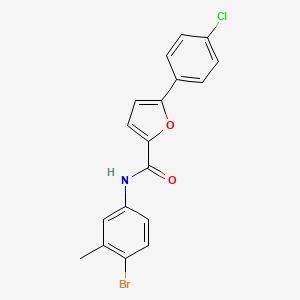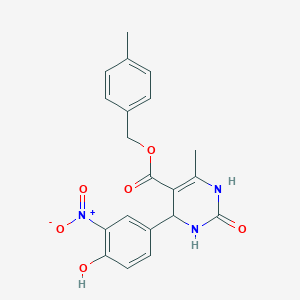![molecular formula C22H19BrN4O B4887240 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4887240.png)
2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide, also known as BRQ, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various research applications, including cancer research and drug discovery.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cell growth and proliferation. 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and growth.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce amyloid-beta peptide accumulation in the brain, and inhibit the growth of certain bacteria. Additionally, 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been shown to have anti-inflammatory properties, which may make it a viable compound for treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a viable compound for studying the mechanisms of cancer cell growth and proliferation. Additionally, 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been shown to have potential therapeutic uses in treating Alzheimer's disease and bacterial infections. One limitation of using 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide. One direction is to further study its mechanisms of action and potential therapeutic uses in cancer research and drug discovery. Another direction is to study its potential use in treating Alzheimer's disease and bacterial infections. Additionally, further research is needed to determine the safety and toxicity of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide, which may impact its potential use in clinical applications.
Méthodes De Synthèse
2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 4-bromoaniline with 3-(1H-imidazol-1-yl)propylamine to form an intermediate compound. The intermediate is then reacted with 4-chloroquinoline-6-carboxylic acid to form the final product, 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide. The synthesis method of 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been optimized to increase yield and purity, making it a viable compound for scientific research.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been studied for its potential use in cancer research and drug discovery. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to reduce amyloid-beta peptide accumulation in the brain. Additionally, 2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide has been studied for its potential use in treating bacterial infections, as it has been shown to inhibit the growth of certain bacteria.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(3-imidazol-1-ylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4O/c23-17-8-6-16(7-9-17)21-14-19(18-4-1-2-5-20(18)26-21)22(28)25-10-3-12-27-13-11-24-15-27/h1-2,4-9,11,13-15H,3,10,12H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYWUHMAYGHKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NCCCN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4887161.png)
![2-methoxy-N-[4-(4-nitrophenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4887163.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4887182.png)
![2,2,2-trichloro-N-{[(2-nitrophenyl)amino]carbonyl}acetamide](/img/structure/B4887189.png)

![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl 4-methoxybenzoate](/img/structure/B4887195.png)

![2-(benzyloxy)-5-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4887205.png)
![1'-[2-(difluoromethoxy)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4887215.png)

![1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4887237.png)

